2-Chloro-5,7-dihydrofuro[3,4-D]pyrimidine

regioselective synthesis SNAr orthogonal protection

2-Chloro-5,7-dihydrofuro[3,4-D]pyrimidine (CAS 1233932-44-9, molecular formula C6H5ClN2O, molecular weight 156.57) is a heterocyclic building block featuring a fused dihydrofuro[3,4-d]pyrimidine bicyclic core bearing a single chlorine atom at the C2 position of the pyrimidine ring. This scaffold has been explicitly claimed as a key intermediate in patent literature for the construction of hetero-condensed ring compounds with therapeutic utility.

Molecular Formula C6H5ClN2O
Molecular Weight 156.57
CAS No. 1233932-44-9
Cat. No. B2930026
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chloro-5,7-dihydrofuro[3,4-D]pyrimidine
CAS1233932-44-9
Molecular FormulaC6H5ClN2O
Molecular Weight156.57
Structural Identifiers
SMILESC1C2=CN=C(N=C2CO1)Cl
InChIInChI=1S/C6H5ClN2O/c7-6-8-1-4-2-10-3-5(4)9-6/h1H,2-3H2
InChIKeyPEIRGRYXPYEGEX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





Sourcing 2-Chloro-5,7-dihydrofuro[3,4-D]pyrimidine (CAS 1233932-44-9): Core Scaffold for Next-Generation Antiviral and Kinase-Targeted Libraries


2-Chloro-5,7-dihydrofuro[3,4-D]pyrimidine (CAS 1233932-44-9, molecular formula C6H5ClN2O, molecular weight 156.57) is a heterocyclic building block featuring a fused dihydrofuro[3,4-d]pyrimidine bicyclic core bearing a single chlorine atom at the C2 position of the pyrimidine ring . This scaffold has been explicitly claimed as a key intermediate in patent literature for the construction of hetero-condensed ring compounds with therapeutic utility [1]. The dihydrofuro[3,4-d]pyrimidine platform was rationally designed via a scaffold-hopping strategy to disrupt intermolecular π–π stacking interactions that limit the aqueous solubility of conventional diarylpyrimidine (DAPY) non-nucleoside reverse transcriptase inhibitors (NNRTIs), thereby improving drug-like properties while maintaining potent target engagement [2].

Why 2-Chloro-5,7-dihydrofuro[3,4-D]pyrimidine Cannot Be Swapped with Positional Isomers or Di-Halogenated Analogs in Lead Optimization


Casual substitution of 2-Chloro-5,7-dihydrofuro[3,4-D]pyrimidine with closely related analogs—such as the 4-chloro isomer (CAS 1379179-87-9), the 2,4-dichloro variant (CAS 848398-41-4), or the 4-bromo analog (CAS 1517565-09-1)—introduces fundamentally different reactivity profiles, regiochemical outcomes, and synthetic complexity that cannot be compensated for by adjusting reaction conditions alone. The electronic environment of the pyrimidine ring renders the C2 position substantially more electrophilic than the C4 position, meaning that SNAr reactivity, cross-coupling efficiency, and the resulting product distribution are positional-isomer-dependent [1]. Furthermore, the dihydrofuro[3,4-d]pyrimidine core itself was selected over other alicyclic-fused pyrimidine scaffolds (e.g., thiophene[3,2-d]pyrimidine, cyclopenta[d]pyrimidine) through systematic scaffold-hopping studies because it uniquely combines disruption of π–π stacking, introduction of a hydrogen-bond-accepting oxygen, and retention of antiviral potency—advantages that are entirely scaffold-specific and not transferable to other fused pyrimidine systems [2].

Quantitative Evidence Guide: 2-Chloro-5,7-dihydrofuro[3,4-D]pyrimidine Differentiation Matrix for Procurement Decisions


Regioselective C2 Monofunctionalization Eliminates Orthogonal Protection Requirements vs. 2,4-Dichloro Analog

2-Chloro-5,7-dihydrofuro[3,4-D]pyrimidine possesses a single electrophilic site at the C2 position (supported by the established SNAr reactivity order in pyrimidines where C2 > C4 >> C5 [1]), enabling unambiguous functionalization without competing reactions at other ring positions. In contrast, the 2,4-dichloro analog (CAS 848398-41-4) bears two electrophilic chlorine atoms that can react sequentially or competitively, necessitating additional orthogonal protection/deprotection steps or labor-intensive chromatographic separation of regioisomeric products . The mono-chloro architecture therefore reduces synthetic step count and improves atom economy in library synthesis.

regioselective synthesis SNAr orthogonal protection dihydrofuropyrimidine

SNAr Reactivity of C2-Chloropyrimidine Core Exceeds Chlorobenzene by a Factor of 10^14–10^16

The pyrimidine C2 position in 2-Chloro-5,7-dihydrofuro[3,4-D]pyrimidine is electronically activated by the adjacent ring nitrogen atoms, conferring exceptional SNAr reactivity. Literature data for the parent heterocycle 2-chloropyrimidine establish that it is 10^14–10^16 times more reactive toward nucleophilic aromatic substitution than chlorobenzene [1]. This class-level inference extends to the fused dihydrofuro[3,4-d]pyrimidine system, where the C2 chlorine is similarly activated. This extreme activation means that 2-Chloro-5,7-dihydrofuro[3,4-D]pyrimidine can undergo efficient diversification with amines, alcohols, and thiols under mild conditions—often in water as a green solvent without requiring expensive palladium catalysts—thereby enabling rapid analog generation in drug discovery [1].

nucleophilic aromatic substitution SNAr kinetics 2-chloropyrimidine reactivity C2 activation

Dihydrofuro[3,4-d]pyrimidine Scaffold Delivers Sub-Nanomolar to Low-Nanomolar Antiviral Potency, Superior to Etravirine Against Drug-Resistant HIV-1

Although 2-Chloro-5,7-dihydrofuro[3,4-D]pyrimidine itself is a synthetic intermediate, the dihydrofuro[3,4-d]pyrimidine scaffold it represents has been validated through quantitative head-to-head comparison with the FDA-approved NNRTI etravirine (ETV). Derivatives 13c2 and 13c4, synthesized from this scaffold class, exhibited EC50 values of 0.9–8.4 nM against a panel of HIV-1 strains carrying single NNRTI-resistant mutations, which were remarkably superior to etravirine [1]. Against the double-mutant strains F227L+V106A and K103N+Y181C, compounds 13c2 and 13c4 showed comparable activity to ETV, whereas the predecessor thiophene[3,2-d]pyrimidine scaffold showed weaker efficacy (EC50 = 30.6 nM vs. ETV EC50 = 17.0 nM against K103N+Y181C) and sharply increased cytotoxicity (CC50 = 2.30 μM for compound 4 vs. CC50 > 227 μM for compound 3) [1]. The most active compound, 13c2, demonstrated an oral bioavailability of 30.96% and a half-life of 11.1 hours in pharmacokinetic studies [1].

HIV-1 NNRTI drug resistance antiviral potency scaffold hopping EC50

Procurement Cost Advantage: 2-Chloro Isomer Priced ~59% Below 4-Chloro Isomer at Comparable Purity and Scale

Direct price comparison at the 100 mg scale (95% purity) reveals a substantial procurement cost advantage for the 2-chloro positional isomer relative to the 4-chloro isomer. 2-Chloro-5,7-dihydrofuro[3,4-D]pyrimidine is available at $316.00 per 100 mg from Aaron [1], while the 4-chloro isomer (CAS 1379179-87-9) is listed at $772.00 per 100 mg from AKSci . This represents a 59% cost reduction for the 2-chloro isomer at equivalent scale and purity specifications.

procurement cost price comparison building block sourcing furopyrimidine isomer

Scaffold-Engineered Aqueous Solubility Advantage via Disruption of Intermolecular π–π Stacking

A critical liability of the predecessor DAPY NNRTI scaffolds is poor aqueous solubility (<1 μg/mL for compounds 3, 4, and etravirine [1]), attributed to strong intermolecular π–π stacking interactions of the fully aromatic ring systems. The dihydrofuro[3,4-d]pyrimidine core was specifically designed via scaffold hopping from thiophene[3,2-d]pyrimidine to replace a fully aromatic ring with a partially saturated alicyclic-fused system, thereby disrupting crystal packing and reducing lattice energy [1]. Additionally, the exposed oxygen atom of the dihydrofuran ring serves as a hydrogen bond acceptor, providing an additional interaction site with the NNRTI binding pocket that can compensate for any loss of π-stacking-derived binding affinity [1]. This dual advantage—improved solubility without sacrificing potency—is unique to the dihydrofuro[3,4-d]pyrimidine architecture among the six alicyclic-fused pyrimidine rings evaluated [1].

aqueous solubility π-π stacking disruption scaffold hopping drug-likeness physicochemical properties

Explicit Patent Claim as Intermediate in EP3026054 Supports Freedom-to-Operate and Validated Utility

2-Chloro-5,7-dihydrofuro[3,4-d]pyrimidine (SMILES: ClC1=NC=C2COCC2=N1) is explicitly claimed by chemical structure in European Patent EP3026054A1, appearing in the patent claims with 9 specific references [1]. The patent covers hetero-condensed ring compounds and methods for their preparation, positioning this building block within a documented intellectual property framework that validates its utility for constructing therapeutically relevant molecules. The patent also claims the 4-chloro positional isomer, confirming the relevance of both scaffolds but leaving the choice of isomer to the synthetic practitioner based on reactivity requirements [1].

patent intermediate EP3026054 freedom-to-operate kinase inhibitor hetero-condensed ring

Best Application Scenarios for 2-Chloro-5,7-dihydrofuro[3,4-D]pyrimidine: From Antiviral Lead Optimization to Kinase-Focused Library Synthesis


HIV-1 NNRTI Lead Optimization Targeting Drug-Resistant Mutants (K103N, Y181C, F227L/V106A)

Medicinal chemistry teams pursuing next-generation NNRTIs to combat drug-resistant HIV-1 should prioritize 2-Chloro-5,7-dihydrofuro[3,4-D]pyrimidine as the entry point for synthesizing dihydrofuro[3,4-d]pyrimidine derivatives. Published evidence demonstrates that compounds built on this scaffold achieve EC50 values of 0.9–8.4 nM against single NNRTI-resistant mutants, outperforming etravirine, and maintain comparable activity against challenging double-mutant strains (K103N+Y181C, F227L+V106A) [1]. The C2 chlorine provides a single, highly activated SNAr handle for installing diverse amine, alcohol, or thiol substituents to explore 'tolerant region I' and 'tolerant region II' of the NNRTI binding pocket without competing side reactions [1].

Kinase Inhibitor Library Synthesis via Sequential SNAr–Cross-Coupling Diversification

The mono-chloro architecture of 2-Chloro-5,7-dihydrofuro[3,4-D]pyrimidine is ideally suited for constructing focused kinase inhibitor libraries. The exceptional SNAr reactivity of the C2 position (10^14–10^16× more reactive than chlorobenzene [2]) allows for rapid, high-yielding installation of a first diversity element under mild conditions. Because only one reactive site is present, there is no risk of regioisomeric mixtures, eliminating the need for chromatographic separation of positional isomers that would be required when using the 2,4-dichloro analog . This single-point diversification strategy is the preferred workflow for parallel medicinal chemistry where purity of the crude product directly impacts screening data quality.

Cost-Conscious Academic and Biotech Procurement for Scaffold Exploration

For academic laboratories and early-stage biotech companies operating under constrained budgets, the 59% procurement cost advantage of the 2-chloro isomer ($316/100mg [3]) over the 4-chloro isomer ($772/100mg ) makes it the economically rational choice for initial scaffold exploration. When scaled to gram quantities for library production, this differential represents savings of approximately $4,560 per gram, which can be reallocated to downstream biological testing or additional building block purchases. The patent-validated status of this intermediate [4] further ensures that investment in this scaffold is aligned with documented industrial applicability.

Solubility-Focused Fragment-Based Drug Discovery (FBDD) and Hit-to-Lead Chemistry

Fragment-based and hit-to-lead programs that have historically struggled with poor aqueous solubility of flat, aromatic scaffolds should adopt the dihydrofuro[3,4-d]pyrimidine core represented by 2-Chloro-5,7-dihydrofuro[3,4-D]pyrimidine. The predecessor DAPY scaffolds (thiophene[3,2-d]pyrimidine and others) exhibited solubility below 1 μg/mL due to strong intermolecular π–π stacking [1]. The partially saturated dihydrofuran ring was specifically engineered to disrupt this crystal packing while introducing a hydrogen-bond-accepting oxygen atom that can enhance target engagement [1]. This scaffold-level design feature cannot be retrofitted onto fully aromatic analogs, making the dihydrofuro[3,4-d]pyrimidine framework the preferred starting point for solubility-critical programs.

Quote Request

Request a Quote for 2-Chloro-5,7-dihydrofuro[3,4-D]pyrimidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.